1,4-Dihydroanthracene-9,10-diol
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Overview
Description
1,4-Dihydroanthracene-9,10-diol is an organic compound with the molecular formula C14H12O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9 and 10 positions of the anthracene ring system, and it exists in a dihydro form, meaning it has two additional hydrogen atoms compared to anthracene .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroanthracene-9,10-diol can be synthesized through the reduction of 9,10-anthraquinone. One common method involves the use of hydrogen gas and a platinum catalyst to achieve this reduction . Another method employs hydrogen gas and a nickel catalyst, or sodium sulfite under alkaline conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of hydrogenation with platinum or nickel catalysts is common due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be further reduced to form different hydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Hydrogen gas with platinum or nickel catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as bromine for bromination reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Brominated anthracene derivatives.
Scientific Research Applications
1,4-Dihydroanthracene-9,10-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dihydroanthracene-9,10-diol involves its ability to undergo redox reactions. The hydroxyl groups at the 9 and 10 positions can participate in hydrogen bonding and electron transfer processes, making it a useful intermediate in various chemical reactions . Its molecular targets and pathways are primarily related to its redox properties and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: This compound is similar in structure but lacks the additional hydrogen atoms present in 1,4-Dihydroanthracene-9,10-diol.
Anthracene-9,10-diol: Another similar compound, differing in the position of the hydroxyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and its dihydro form, which imparts different chemical reactivity compared to its fully aromatic counterparts . This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
56136-13-1 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1,4-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-6,15-16H,7-8H2 |
InChI Key |
XNGBCVRGPNWAGY-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |
Canonical SMILES |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |
56136-13-1 | |
Origin of Product |
United States |
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